Comprehensive Technical Guide on 2-(Chloromethyl)-2-methyl-1,3-dioxolane: Physical Properties, Synthesis, and Applications
Comprehensive Technical Guide on 2-(Chloromethyl)-2-methyl-1,3-dioxolane: Physical Properties, Synthesis, and Applications
Executive Summary
As a highly specialized intermediate in organic synthesis and medicinal chemistry, 2-(chloromethyl)-2-methyl-1,3-dioxolane (CAS: 4469-49-2) presents a unique bifunctional landscape. It combines the robust, protecting-group nature of a 1,3-dioxolane ring with the electrophilic reactivity of a chloromethyl substituent. For drug development professionals and synthetic chemists, mastering the physical properties and handling protocols of this compound is critical for downstream applications, including nucleophilic substitutions, controlled ring-opening polymerizations, and complex active pharmaceutical ingredient (API) synthesis.
This whitepaper synthesizes empirical physical data, detailed synthetic methodologies, and mechanistic insights to provide a self-validating framework for working with this compound.
Physical and Chemical Properties
Accurate physical data is the bedrock of scalable chemical processes. The chloromethyl group introduces significant steric hindrance and electron-withdrawing effects, which directly impact the compound's boiling point, density, and polymerization kinetics[1].
Quantitative Data Summary
| Property | Value | Method / Context |
| CAS Registry Number | 4469-49-2 | Standard Identifier |
| Molecular Formula | C₅H₉ClO₂ | - |
| Molecular Weight | 136.58 g/mol | Calculated[2] |
| Boiling Point (Atmospheric) | ~54.8 °C | Standard Pressure[3] |
| Boiling Point (Reduced) | 33–37 °C | At 0.05 mmHg[4] |
| Activation Enthalpy (ΔH‡) | 7.5 kcal/mol | Cationic Polymerization[2] |
| Activation Entropy (ΔS‡) | -35 cal/(mol·K) | Ordered transition state[2] |
| SMILES | CC1(OCCO1)CCl | Structural Representation[2] |
Causality Insight: The dual boiling points reported in the literature highlight the compound's thermal sensitivity. Distillation at atmospheric pressure (~54.8 °C)[3] is feasible, but prolonged thermal stress can initiate premature ring-opening or degradation. Consequently, vacuum distillation (33–37 °C at 0.05 mmHg)[4] is the preferred protocol to preserve the integrity of the dioxolane ring during purification.
Reactivity and Mechanistic Pathways
The chemical value of 2-(chloromethyl)-2-methyl-1,3-dioxolane lies in its orthogonal reactivity. The dioxolane ring is stable under basic and nucleophilic conditions, allowing the chloromethyl group to act as an electrophilic hub.
-
Nucleophilic Substitution: The primary chloride can be displaced by thiols, amines, or alkoxides to yield functionalized ketals[1].
-
Kornblum Oxidation: Treatment with Dimethyl Sulfoxide (DMSO) and an amine base (like Triethylamine) oxidizes the chloromethyl group to an aldehyde, yielding 2-methyl-1,3-dioxolane-2-carbaldehyde[5].
-
Cationic Ring-Opening Polymerization: In the presence of Lewis acids, the dioxolane ring opens. The chloromethyl group elevates the activation energy (15.77 to 18.2 kcal/mol) compared to unsubstituted dioxolanes due to inductive electron withdrawal, which destabilizes the intermediate oxonium ion[1].
Chemical reactivity and polymerization pathways of 2-(chloromethyl)-2-methyl-1,3-dioxolane.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific physical milestones (e.g., azeotropic water volume), researchers can confirm reaction progress without relying solely on continuous chromatographic sampling.
Protocol A: Synthesis via Azeotropic Ketalization
While some modern protocols utilize silica-supported sulfonic acid in aqueous media[6], the synthesis of the chlorinated derivative requires strictly anhydrous conditions to prevent the hydrolysis of the alkyl chloride.
Reagents:
-
Chloroacetone: 1.0 equivalent
-
Ethylene Glycol: 1.2 equivalents (slight excess to drive equilibrium)
-
p-Toluenesulfonic acid (p-TsOH): 0.05 equivalents (Catalyst)
-
Toluene: Solvent (forms a minimum-boiling azeotrope with water)
Step-by-Step Methodology:
-
Assembly: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Initialization: Charge the flask with chloroacetone, ethylene glycol, p-TsOH, and toluene.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C).
-
Causality Check: The reaction is an equilibrium process. Toluene co-distills with the generated water. Upon condensation, the water separates into the lower layer of the Dean-Stark trap, driving the reaction forward via Le Chatelier's principle.
-
-
Self-Validation: Calculate the theoretical yield of water (18 mL per mole of chloroacetone). The reaction is deemed complete when the water level in the trap stabilizes at the theoretical mark.
-
Neutralization: Cool the mixture and wash with saturated aqueous NaHCO₃ to quench the p-TsOH, preventing acid-catalyzed reversion during distillation.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional vacuum distillation. Collect the fraction boiling at 33–37 °C (0.05 mmHg)[4].
Step-by-step synthesis workflow utilizing azeotropic distillation for ketalization.
Protocol B: Kornblum Oxidation to Aldehyde
This protocol converts the chloromethyl group into an aldehyde while preserving the acid-sensitive ketal[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(chloromethyl)-2-methyl-1,3-dioxolane in anhydrous DMSO (excess, acts as both solvent and oxidant).
-
Activation: Add 1.1 equivalents of Triethylamine (TEA) or Triethylamine N-oxide.
-
Causality Check: DMSO attacks the electrophilic carbon, displacing the chloride to form an alkoxysulfonium salt. TEA acts as the base to deprotonate the intermediate, yielding the aldehyde and dimethyl sulfide (DMS) gas.
-
-
Heating: Heat the mixture to 100 °C under a nitrogen atmosphere for 4-6 hours.
-
Workup: Cool the reaction, dilute with brine, and extract with diethyl ether. The bidentate nature of the ketal makes it highly resilient to these mild basic conditions[5].
-
Validation: Confirm product formation via ¹H-NMR. The disappearance of the chloromethyl protons (~3.5 ppm) and the emergence of a sharp aldehyde singlet (~9.5 ppm) validates successful conversion.
References
-
Chlorination of Ketones in Carbon Tetrachloride (Reduced Pressure Distillation) Source: MDMA.ch Literature Archive URL: [Link]
-
Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane Source: Sciencemadness Discussion Board URL:[Link]
Sources
- 1. Buy 2-(Chloromethyl)-2-methyl-1,3-dioxolane | 4469-49-2 [smolecule.com]
- 2. Buy 2-(Chloromethyl)-2-methyl-1,3-dioxolane | 4469-49-2 [smolecule.com]
- 3. 4469-49-2 2-(chloromethyl)-2-methyl-1,3-dioxolane [casget.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Buy 2-(Chloromethyl)-2-methyl-1,3-dioxolane | 4469-49-2 [smolecule.com]
